Methyl nicotinium p-toluene sulfonate hydrazide
Description
Methyl nicotinium p-toluene sulfonate hydrazide is a hybrid compound combining three distinct functional groups:
Properties
CAS No. |
5406-79-1 |
|---|---|
Molecular Formula |
C14H17N3O4S |
Molecular Weight |
323.37 g/mol |
IUPAC Name |
4-methylbenzenesulfonate;1-methylpyridin-1-ium-3-carbohydrazide |
InChI |
InChI=1S/C7H9N3O.C7H8O3S/c1-10-4-2-3-6(5-10)7(11)9-8;1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,8H2,1H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
QVMQPBSIOKAITO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC(=C1)C(=O)NN |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves three key stages:
Preparation of p-Toluene Sulfonyl Hydrazide
- Starting material: p-Toluenesulfonyl chloride (TsCl)
- Reagent: Hydrazine hydrate (NH2NH2·H2O)
- Solvent: Ethanol or methanol
- Conditions: Reflux under inert atmosphere
The reaction involves nucleophilic substitution of the sulfonyl chloride by hydrazine, yielding p-toluene sulfonyl hydrazide (TsNHNH2) as a white crystalline solid. This step is well-documented in organic synthesis literature and is considered a standard method for sulfonyl hydrazide preparation.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | p-Toluenesulfonyl chloride + Hydrazine hydrate | Reflux in EtOH | p-Toluene sulfonyl hydrazide | 85-90 |
Preparation of Methyl Nicotinium Salt
- Starting material: Nicotinic acid or nicotinamide
- Methylation agent: Methyl iodide or methyl sulfate
- Solvent: Acetone or acetonitrile
- Conditions: Room temperature to mild heating
The methylation of the pyridine nitrogen in nicotinic acid or nicotinamide forms the methyl nicotinium salt. This quaternization reaction is a nucleophilic substitution on the nitrogen atom of the pyridine ring, producing the positively charged nicotinium ion.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2 | Nicotinic acid + Methyl iodide | RT to 50°C, 6-12 h | Methyl nicotinium iodide | 75-85 |
Formation of this compound
This final step involves the ion exchange or salt formation between the methyl nicotinium cation and the p-toluene sulfonate hydrazide anion.
Method 1: Salt Metathesis
The methyl nicotinium iodide salt is reacted with sodium p-toluene sulfonate hydrazide in an aqueous or alcoholic medium, leading to the precipitation or crystallization of this compound.
Method 2: Direct Reaction
Alternatively, methyl nicotinium hydroxide or methyl nicotinium base is reacted directly with p-toluene sulfonyl hydrazide under controlled conditions to yield the hydrazide salt.
| Step | Reagents | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 3 | Methyl nicotinium iodide + Na p-toluene sulfonate hydrazide | RT, stirring 4-8 h | This compound | 70-80 |
Analytical Characterization and Validation
- Elemental Analysis: Confirms the composition matching theoretical values.
- Infrared Spectroscopy (FT-IR): Characteristic peaks for sulfonyl hydrazide N-H, C=O, and pyridinium ring vibrations.
- Nuclear Magnetic Resonance (1H, 13C NMR): Signals corresponding to methyl nicotinium protons, aromatic protons of p-toluene sulfonate, and hydrazide NH protons.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 323.367.
- X-ray Crystallography: Provides definitive structural confirmation when available.
Summary Table of Preparation Methods
| Stage | Starting Materials | Reagents/Conditions | Key Observations | Yield Range (%) |
|---|---|---|---|---|
| 1. p-Toluene sulfonyl hydrazide synthesis | p-Toluenesulfonyl chloride + Hydrazine hydrate | Reflux in ethanol | Standard nucleophilic substitution | 85-90 |
| 2. Methyl nicotinium salt formation | Nicotinic acid + Methyl iodide | Room temperature to mild heat | Quaternization of pyridine nitrogen | 75-85 |
| 3. Final salt formation | Methyl nicotinium iodide + Na p-toluene sulfonate hydrazide | Stirring at room temperature | Ion exchange or direct salt formation | 70-80 |
Research Findings and Notes
- The synthesis of sulfonyl hydrazides by nucleophilic substitution is a well-established, high-yielding procedure with broad applicability.
- Methyl nicotinium salts are commonly prepared by methylation of nicotinic acid derivatives, with careful control of reaction conditions to avoid side reactions.
- The final salt formation step is sensitive to solvent choice and stoichiometry to ensure purity and yield.
- Computational and spectroscopic studies support the stability and structure of the hydrazide salt, with potential applications in medicinal chemistry and catalysis.
- No direct single-step synthesis of this compound was found; the compound is prepared via multi-step synthesis combining well-known intermediates.
Chemical Reactions Analysis
Types of Reactions
4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, sulfonates, sulfinates, and substituted pyridine derivatives. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C14H18N3O4S
- Molecular Weight : 324.3749 g/mol
- Structure : The compound features a sulfonic acid group combined with a pyridine carbohydrazide moiety, which contributes to its reactivity and stability in various chemical reactions.
Organic Synthesis
Methyl nicotinium p-toluene sulfonate hydrazide serves as an effective reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, leading to the formation of sulfonic acid derivatives and substituted pyridine derivatives. These products are essential in the synthesis of dyes, pigments, and other industrial chemicals .
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Major Products Formed |
|---|---|---|
| Methylation | Acts as a methylating agent | Methylated compounds |
| Nucleophilic Substitution | Participates in nucleophilic attacks | Sulfonic acid derivatives |
| Electrophilic Reactions | Engages in electrophilic substitution | Substituted pyridine derivatives |
Biological Activities
Research has indicated that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves interactions with specific molecular targets that modulate various biochemical pathways .
Case Study: Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy of this compound against common pathogens.
- Methodology : In vitro testing against bacterial strains.
- Results : The compound demonstrated significant antibacterial activity, suggesting its potential use in developing new antimicrobial agents.
Pharmaceutical Applications
This compound is being investigated for its role as a pharmaceutical intermediate. Its reactivity allows it to be a precursor for the synthesis of various drug candidates. Researchers are exploring its potential in drug development, particularly for targeting diseases where traditional treatments have limitations .
Table 2: Potential Pharmaceutical Applications
| Application Area | Description | Examples of Target Diseases |
|---|---|---|
| Drug Development | Intermediate for synthesizing new drugs | Cancer, infections |
| Pharmaceutical Research | Investigated for unique therapeutic effects | Antimicrobial, anticancer therapies |
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid; 1-methylpyridine-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with biological molecules, while the pyridine carbohydrazide moiety can participate in nucleophilic and electrophilic reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
A. Isonicotinic Hydrazide−Hydrazone Derivatives (e.g., Compounds 10–18 in )
- Structural Differences : Replace the methyl nicotinium group with isonicotinic hydrazide. Retain the aryl sulfonate ester and hydrazone linkage.
- Key Findings :
- Demonstrated antiproliferative activity against human cancer cell lines (IC₅₀ values: 2.5–15 µM) due to the hydrazone group’s metal-chelating ability and sulfonate’s solubility enhancement .
- Molecular docking studies showed interactions with residues T261 and N516 in Tdp1, critical for enzyme inhibition .
B. Toluene Sulfonyl Hydrazide ()
- Structural Differences : Lacks the methyl nicotinium group; simpler sulfonyl hydrazide structure.
- Key Findings :
C. N-Aryl-p-Toluene Sulfonamides ()
- Structural Differences : Replace hydrazide with thiourea or thiocarbamate groups.
- Key Findings :
Physicochemical Properties
Biological Activity
Methyl nicotinium p-toluene sulfonate hydrazide is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is derived from the combination of methyl nicotinate and p-toluenesulfonic acid hydrazide. The chemical structure can be represented as follows:
- Molecular Formula: C₁₄H₁₅N₃O₃S
- Molecular Weight: 301.35 g/mol
The compound features a hydrazide functional group, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that hydrazide derivatives, including this compound, exhibit significant antimicrobial properties. A systematic review highlighted that various hydrazides demonstrate activity against a range of pathogens, including bacteria and fungi. For instance:
- Antibacterial Activity: Studies have shown that certain hydrazide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, a derivative of nicotinic acid hydrazide exhibited notable activity against E. coli and S. aureus .
- Antifungal Activity: Hydrazides have also been evaluated for their antifungal properties, with some derivatives showing efficacy against plant pathogens .
Antitumor Activity
Hydrazides have been investigated for their potential antitumor effects. A study demonstrated that specific hydrazide derivatives could inhibit the growth of cancer cell lines in vitro, suggesting their potential as anticancer agents .
Case Studies
- Case Study on Antimicrobial Efficacy:
- Case Study on Antitumor Activity:
Synthesis and Evaluation
The synthesis of this compound involves several steps, typically starting from the corresponding carboxylic acid and utilizing standard hydrazine chemistry. The biological activity is often evaluated using methods such as:
- Broth Microdilution Assay: Used to determine the minimum inhibitory concentration (MIC) against various microbial strains.
- Cell Viability Assays: Employed to assess the cytotoxic effects on cancer cell lines.
Data Table: Biological Activities of Hydrazide Derivatives
| Compound Name | Activity Type | Target Organism/Cell Line | Observed Effect |
|---|---|---|---|
| This compound | Antimicrobial | E. coli, S. aureus | Significant inhibition |
| This compound | Antitumor | Various cancer cell lines | Reduced cell viability |
| Nicotinic Acid Hydrazide Derivative | Antifungal | Plant pathogens | Effective inhibition |
Q & A
Q. What are the established synthetic routes for p-toluenesulfonyl hydrazide (TSH), and how can reaction conditions be optimized for high purity?
TSH is synthesized via the reaction of p-toluenesulfonyl chloride with hydrazine hydrate. Key parameters include temperature control (0–5°C to avoid side reactions) and stoichiometric excess of hydrazine to ensure complete conversion. Post-synthesis purification involves recrystallization from ethanol/water mixtures to achieve >97% purity . Methodological optimization should include monitoring by HPLC or NMR to validate purity .
Q. How is the thermal decomposition behavior of TSH characterized, and what are its implications for material science applications?
TSH decomposes at 105°C, releasing nitrogen gas and p-toluenesulfonic acid. Thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) is critical to study decomposition kinetics. This property is exploited in foaming agents for polymer composites and expandable microcapsules, where TSH’s decomposition temperature dictates processing conditions (e.g., polymer curing temperatures must exceed 105°C) .
Q. What analytical techniques are recommended for quantifying TSH and its derivatives in pharmaceutical formulations?
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for quantifying TSH derivatives like S-adenosyl-L-methionine disulfate p-toluene sulfonate. Mobile phases often combine water/acetonitrile with ion-pairing agents (e.g., tetrabutylammonium phosphate). Calibration curves using certified reference materials ensure accuracy within ±2% .
Q. How does TSH function as a reducing agent in catalytic nanoparticle synthesis?
TSH reduces metal salts (e.g., potassium tetrachloropalladate) to form palladium nanoparticles. The reaction requires a 1:3 molar ratio of metal salt to TSH in aqueous or organic solvents (e.g., toluene). Particle size and dispersion are controlled by adjusting pH and surfactant concentrations .
Advanced Research Questions
Q. What mechanistic insights explain TSH’s role in electrochemical cascade annulation reactions with 1,6-enynes?
In electrochemically driven reactions, TSH acts as a sulfonyl radical source. Using NaI as an electrolyte and halogen donor, TSH undergoes oxidative cleavage at the anode, generating sulfonyl radicals that initiate cyclization. Reaction efficiency (>80% yield) depends on current density (10 mA) and solvent polarity (THF/water mixtures) .
Q. How can discrepancies in reported decomposition temperatures of TSH (105°C vs. 130–350°C) be resolved?
Variations arise from experimental setups: open vs. closed systems and heating rates. For example, in polymer foaming (closed systems), decomposition is delayed due to pressure effects. Researchers should standardize TGA protocols (e.g., 10°C/min under nitrogen) and report system geometry .
Q. What strategies mitigate side reactions during TSH-mediated hydrazone formation in multistep organic syntheses?
Side products like bis-hydrazones form under prolonged reflux. Optimizing stoichiometry (1:1.1 substrate-to-TSH ratio) and using Dean-Stark traps to remove water improves selectivity. Silica gel chromatography with ethyl acetate/hexane eluents isolates target hydrazones (>90% purity) .
Q. How do TSH-based foaming agents influence the mechanical properties of bioactive glass scaffolds for bone repair?
TSH (2.5 wt%) in β-TCP/ZrO₂ scaffolds creates pores (50–200 µm) via controlled decomposition. Compressive strength (~12 MPa) and porosity (~70%) are tunable by varying TSH concentration and resin binder ratios. In vitro assays show enhanced osteoblast proliferation compared to non-porous controls .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
